molecular formula C4H7NO B015916 Crotonamide CAS No. 625-37-6

Crotonamide

Cat. No. B015916
CAS RN: 625-37-6
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotonamide is a chemical compound with significance in various fields of chemistry and materials science. Its molecular structure, synthesis methods, chemical reactions, and properties have been subjects of research to understand its characteristics and potential applications.

Synthesis Analysis

The synthesis of Crotonamide has been explored through different methods. N-(hydroxymethyl)crotonamide and N, N′-(oxydimethylene)biscrotonamide were synthesized through reactions involving crotonamide with paraform in the presence of sodium methoxide as a catalyst (S. Ushakov, E. M. Lavrent'eva, K. S. Podgorskaya, 1959). Furthermore, iodine-catalyzed synthesis of β-uramino crotonic esters has been achieved, using choline chloride/urea as a green solvent, highlighting an eco-friendly approach to Crotonamide derivatives synthesis (M. Moayyed, D. Saberi, 2020).

Molecular Structure Analysis

The crystal and molecular structures of Crotonamide have been detailed, showing that it crystallizes in the monoclinic space group with specific dimensions. The molecules exhibit a trans-type configuration regarding the C=C bond, and dimer formations through hydrogen bonds are evident (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

Chemical Reactions and Properties

Crotonamide participates in various chemical reactions, including cyclopolymerization and reactions with nitrile oxides, indicating its versatility in forming polymers and cycloaddition products. These reactions have implications for understanding the chemical behavior and potential utility of Crotonamide in synthetic chemistry (T. Kodaira, Yasuhiro Mae, 1992), (M. Weidner‐Wells, S. Fraga-Spano, I. Turchi, 1998).

Physical Properties Analysis

Studies on the swelling properties of poly[acrylamide-co-(crotonic acid)] superabsorbents demonstrate the physical characteristics of Crotonamide-derived materials. These materials exhibit high water absorption capabilities, providing insights into their potential applications in water retention and agriculture (D. Yiamsawas, W. Kangwansupamonkon, O. Chailapakul, S. Kiatkamjornwong, 2007).

Scientific Research Applications

1. Molecular and Crystal Structures

  • Crotonic Acid and Crotonamide Structures : The study of the crystal and molecular structures of crotonic acid and crotonamide revealed their planar configurations and trans-type C=C bonds. These structures form dimers through hydrogen bonds, playing a crucial role in their chemical behavior and potential applications (ShimizuShozo, KekkaShinji, KashinoSetsuo, HaisaMasao, 1974).

2. Pharmacology and Medicinal Chemistry

  • Antituberculosis Agents : A series of (E)-4-oxo-2-crotonamide derivatives were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These findings suggest the potential of crotonamide derivatives in developing new antituberculosis treatments (Ren et al., 2019).
  • Tyrosine Kinase Inhibition : Research on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, functioning as irreversible inhibitors of EGFR and HER-2 kinases, included butynamide, crotonamide, and methacrylamide derivatives. These compounds, particularly those with a crotonamide moiety, demonstrated enhanced biological properties, highlighting their potential in cancer treatment (Wissner et al., 2003).

3. Chemical Properties and Reactions

  • Cis-Trans Equilibria Studies : The study of the cis-trans equilibrium of N-(2,5-Dichlorophenyl)-3-aminocrotonamides via proton magnetic resonance indicated that these substances exist as a mixture of isomers, with solvent-dependent equilibrium. This research provides valuable insights into the reactivity and properties of crotonamide derivatives (Kondo, 1977).

Safety And Hazards

Crotonamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation8. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised8.


Future Directions

Please note that this information is based on the available resources and may not cover all aspects of Crotonamide.


properties

IUPAC Name

(E)-but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonamide

CAS RN

625-37-6, 23350-58-5
Record name Crotonamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Crotonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23350-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTONAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotonamide
Reactant of Route 2
Reactant of Route 2
Crotonamide
Reactant of Route 3
Reactant of Route 3
Crotonamide
Reactant of Route 4
Reactant of Route 4
Crotonamide
Reactant of Route 5
Reactant of Route 5
Crotonamide
Reactant of Route 6
Reactant of Route 6
Crotonamide

Citations

For This Compound
1,520
Citations
S Shimizu, S Kekka, S Kashino, M Haisa - Bulletin of the Chemical …, 1974 - journal.csj.jp
… (2) Å, β=107.4(1) and Z=8; crotonamide in the monoclinic space group P2 1 /a, with a=9.71(… ones for crotonamide. The configuration of the molecules of crotonic acid and crotonamide is …
Number of citations: 31 www.journal.csj.jp
J Ren, J Xu, G Zhang, C Xu, LL Zhao, XF You… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of novel (E)-4-oxo-2-crotonamide derivatives were designed and synthesized to find potent antituberculosis agents. All the target compounds were evaluated for their in vitro …
DA Lindquist, DL Bull - Journal of Agricultural and Food Chemistry, 1967 - ACS Publications
The nature and rate of metabolism of Azodrin (3-hydroxy-VV-rnethyl-m-crotonarnide dimethyl phosphate) in cotton plants were studied. Oxidative conversion of Azodrin to its iV-methylol …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
DL Bull, DA Lindquist - Journal of Agricultural and Food Chemistry, 1966 - ACS Publications
Oxidative conversion of Azodrin (3-hydroxy-N-methyl-c/s-crotonamide dimethyl phos-phate) to its N-methylol derivative occurred in five species of insects and white rats. However, …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
MC Bowman, M Beroza - Journal of Agricultural and Food …, 1967 - ACS Publications
A gas chromatographic method for determining Azodrin and Bidrin utilizes a short, lightly loaded Carbowax 20M column, conditioned to Bidrin and Azodrin. Theinsecticides are de-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
SC Lau - Journal of Agricultural and Food Chemistry, 1966 - ACS Publications
Techniques are described for the selective determination of two phosphate insecticides: 3-hydroxy-N, N-dimethyl-c/s-crotonamide dimethyl phosphate (Bidrin) and its N-monomethyl …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
F Caturla, C Nájera - Tetrahedron letters, 1996 - Elsevier
(E)-N-Isobutyl-4-tosyl-2-butenamide (5) (prepared from vinylacetic acid by stereoselective iodosulfonylation-dehydroiodination and further amidation) has been lithiated with two equiv …
WB Burton - Journal of Labelled Compounds, 1971 - Wiley Online Library
… The yield of 3-hydroxy-N-methyl-ciscrotonamide dimethyl phosphate labeled with 32P was … In each case the cis-crotonamide is the biologically active isomer and is designated alpha,(…
M Kondo - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
It has been found, from the 1 H NMR spectra that two esters exist in an intramolecularly hydrogen bonded form (Z) in CDCl 3 and DMSO solutions. Two amides, on the other hand, have …
Number of citations: 3 www.journal.csj.jp
JJ BOSIK III - 1971 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.